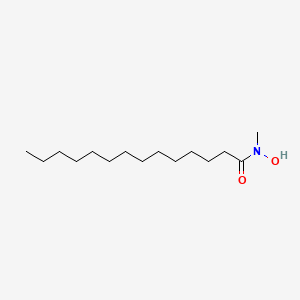
N-Hydroxy-N-methyltetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-methyltetradecanamide is an organic compound with the molecular formula C15H31NO2 It belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltetradecanamide typically involves the reaction of tetradecanoic acid with hydroxylamine and a methylating agent. The process can be summarized as follows:
Formation of Tetradecanoyl Chloride: Tetradecanoic acid is first converted to tetradecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Reaction with Hydroxylamine: The tetradecanoyl chloride is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in the presence of a base such as pyridine to form N-hydroxy tetradecanamide.
Methylation: Finally, the N-hydroxy tetradecanamide is methylated using a methylating agent like methyl iodide (CH3I) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-Hydroxy-N-methyltetradecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form N-oxide derivatives.
Reduction: Reduction of the hydroxamic acid group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Hydroxy-N-methyltetradecanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which could make it useful in cancer therapy.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their inhibitors.
Industrial Applications: It can be used in the formulation of metal chelating agents for various industrial processes, including water treatment and catalysis.
作用機序
The mechanism of action of N-Hydroxy-N-methyltetradecanamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site of the enzyme, blocking its activity and leading to increased acetylation of histone proteins, which can affect gene expression.
類似化合物との比較
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer carbon chain.
N-Hydroxy-N-methylmyristamide: Similar structure but with a shorter carbon chain.
N-Hydroxy-N-methylstearamide: Similar structure but with an even longer carbon chain.
Uniqueness
N-Hydroxy-N-methyltetradecanamide is unique due to its specific carbon chain length, which can influence its solubility, reactivity, and ability to interact with biological targets. The specific length of the carbon chain can affect the compound’s ability to penetrate cell membranes and its overall bioavailability.
特性
CAS番号 |
56866-26-3 |
|---|---|
分子式 |
C15H31NO2 |
分子量 |
257.41 g/mol |
IUPAC名 |
N-hydroxy-N-methyltetradecanamide |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(2)18/h18H,3-14H2,1-2H3 |
InChIキー |
CPLKJNGRGNRDIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Methylperoxy)methyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14639229.png)


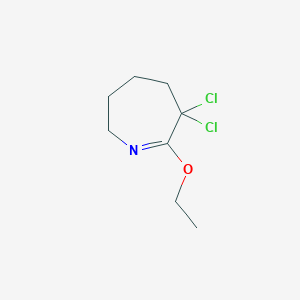
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
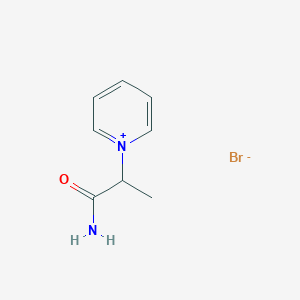
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
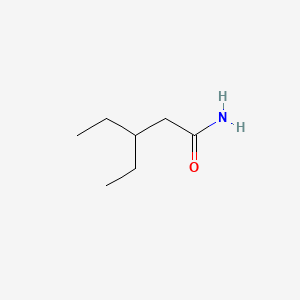

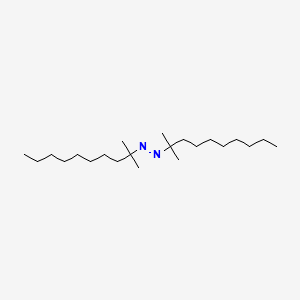
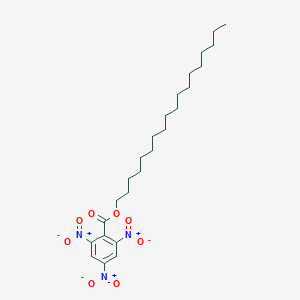
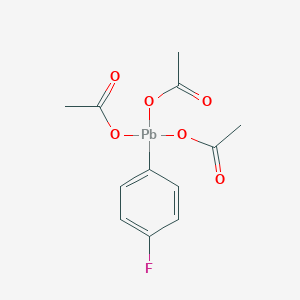
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
